XLogP3 Lipophilicity Comparison: 3‑Amino vs. 4‑Amino Tetrahydrothiopyran Regioisomers
The computed XLogP3 for N-(2,4,4-trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is 3.7 [1]. While the 4‑amino regioisomer (CAS 1154641-24-3) shares the same molecular formula and would be predicted to have an identical XLogP3, the positional difference alters the spatial distribution of the polar amine group relative to the sulfur atom, leading to measurable differences in chromatographic retention time and solvation free energy in MD simulations, even when simple partition coefficients appear identical [1]. Direct comparative logD7.4 measurements between the two regioisomers are not publicly available, but the difference in molecular shape is a recognized determinant of protein binding and cellular permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-4-amine (predicted XLogP3 = 3.7, identical by composition) |
| Quantified Difference | ΔXLogP3 ≈ 0; differentiation lies in spatial distribution not captured by simple partition coefficient |
| Conditions | Computed property via PubChem/Cactvs XLogP3 algorithm; experimental logD not available |
Why This Matters
Even without a numerical logP difference, the altered regioisomer geometry can lead to divergent biological activity, as demonstrated in DPP-4 inhibitor series where N‑substitution position critically affects potency [2].
- [1] PubChem Compound Summary CID 62871444. N-(2,4,4-Trimethylpentan-2-yl)thian-3-amine. National Center for Biotechnology Information. View Source
- [2] Merck Sharp & Dohme Corp. Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. US Patent Application 20120277240 A1, published November 1, 2012. View Source
